(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone
Description
(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone is a heterocyclic compound featuring a fused thienopyridine core substituted with an amino group at position 3, a phenyl group at position 6, and a 4-chlorophenylmethanone moiety at position 2.
The synthesis of such derivatives typically involves cyclocondensation reactions. For example, analogous compounds are synthesized via refluxing precursors like 2-chloro-N-arylacetamide with sodium ethoxide in ethanol, followed by recrystallization from dimethylformamide (DMF) . Structural characterization relies on techniques such as NMR, mass spectrometry, and X-ray crystallography (using programs like SHELXL ).
Properties
IUPAC Name |
(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2OS/c21-14-8-6-13(7-9-14)18(24)19-17(22)15-10-11-16(23-20(15)25-19)12-4-2-1-3-5-12/h1-11H,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCJTLFNQXCCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360043 | |
| Record name | (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5271-85-2 | |
| Record name | (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a thienopyridine derivative, the introduction of the phenyl and chlorophenyl groups can be achieved through electrophilic aromatic substitution reactions. The amino group is often introduced via nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Substitution Reactions
The amino group at position 3 and the chlorophenyl moiety are primary sites for nucleophilic and electrophilic substitutions.
Amino Group Reactivity
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Acylation : The primary amine undergoes acylation with chloroacetyl chloride in ethanol containing piperidine, forming acetamide derivatives (e.g., 3C ) with yields up to 79% .
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Sulfonation : Reaction with sulfonyl chlorides introduces sulfonamide groups, enhancing solubility for biological testing .
Chlorophenyl Group Reactivity
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Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids replaces the chlorine atom with aryl groups, enabling structural diversification for structure-activity relationship (SAR) studies .
Cyclization Reactions
The thieno[2,3-b]pyridine core participates in cyclization to form fused heterocycles:
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Piperazine Bridging : Reaction with piperazine-1,4-diylbis(chloroacetamide) under basic conditions yields bis-thienopyridine derivatives (e.g., 12a,b ) in 70–72% yields .
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Intramolecular Cyclization : Heating with sodium ethoxide facilitates the formation of polycyclic systems, critical for developing kinase inhibitors .
Reduction and Oxidation
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Reduction : The ketone group is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in methanol, though this reaction is less common due to steric hindrance from the bulky thienopyridine system.
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Oxidation : Limited oxidation of the thiophene ring occurs with potassium permanganate (KMnO₄), forming sulfone derivatives under acidic conditions.
Electrophilic Aromatic Substitution
The electron-rich thienopyridine ring undergoes electrophilic substitution:
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Bromination : N-Bromosuccinimide (NBS) selectively brominates the thiophene ring at position 5, confirmed by -NMR shifts (δ 7.78–8.25 ppm) .
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Nitration : Nitric acid (HNO₃) introduces nitro groups at position 4, though yields are moderate (50–60%) due to competing side reactions .
Table 1: Substituent Effects on Reaction Yields
Table 2: Spectral Data for Key Derivatives
| Compound | IR (cm⁻¹) | -NMR (δ, ppm) | MS (m/z) |
|---|---|---|---|
| 3C | 1658 (C=O) | 4.26 (s, SCH₂), 10.55 (s, NH) | 393 |
| 12a | 1633 (C=O) | 7.12–8.25 (m, ArH) | 569 |
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thieno[2,3-b]pyridine scaffolds exhibit anticancer properties. The compound has been studied for its potential to inhibit various cancer cell lines. For instance, it may target specific kinases involved in cancer progression, similar to other thieno derivatives that have shown promise in inhibiting tumor growth and metastasis .
Anti-inflammatory Properties
The compound has been identified as a potential inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in inflammatory responses and cancer . By modulating this pathway, it may help in treating autoimmune diseases and chronic inflammation.
Antimicrobial Activity
Thieno derivatives are known for their antimicrobial properties. Compounds similar to (3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone have been evaluated for their efficacy against various bacterial strains and fungi, suggesting potential applications in developing new antibiotics .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer models using thieno derivatives. |
| Study B | Anti-inflammatory Effects | Identified as a potent IKK inhibitor, reducing inflammatory cytokine production in vitro. |
| Study C | Antimicrobial Efficacy | Showed significant activity against Gram-positive bacteria, indicating potential as a new antibiotic agent. |
Mechanism of Action
The mechanism of action of (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison of the target compound with structurally related analogs:
Structural Modifications and Electronic Effects
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features | Evidence ID |
|---|---|---|---|---|---|
| Target Compound | 3-Amino, 6-phenyl, 4-chlorophenylmethanone | C₂₁H₁₅ClN₂OS | 378.88 | Electron-withdrawing Cl enhances stability; amino group enables hydrogen bonding. | |
| (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone | 4,6-Dimethyl, 4-chlorophenylmethanone | C₂₀H₁₇ClN₂OS | 384.88 | Methyl groups increase lipophilicity but reduce reactivity compared to phenyl. | |
| 3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone | 6-(4-Methoxyphenyl), 4-bromophenylmethanone | C₂₃H₁₇BrN₂O₂S | 439.33 | Methoxy group improves solubility; bromine enhances halogen bonding. | |
| 3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-ylmethanone | 4-(4-Fluorophenyl), cyclopropylmethanone | C₂₃H₁₇FN₂OS | 388.46 | Fluorine’s electronegativity alters electronic distribution; cyclopropyl adds steric hindrance. | |
| 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone | 6-(4-Bromophenyl), 4-CF₃, 3-fluoro-4-methoxyphenylmethanone | C₂₃H₁₄BrF₄N₂O₂S | 573.33 | Trifluoromethyl enhances metabolic stability; bromine and fluorine improve binding affinity. |
Q & A
Basic: What synthetic methodologies are effective for producing this compound, and how can reaction yields be optimized?
Methodological Answer:
The compound is synthesized via cyclocondensation reactions using substituted thiophene and pyridine precursors. Two optimized routes are reported:
- Method A : Achieves 95% yield using catalytic acid conditions in ethanol, followed by recrystallization.
- Method B : Yields 65% under milder, solvent-free conditions but requires longer reaction times .
Key Optimization Strategies : - Monitor reaction progress via TLC to minimize byproducts.
- Purify via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol) to enhance purity.
- Elemental analysis (C, H, N) confirms stoichiometric integrity .
Basic: Which spectroscopic techniques are critical for functional group identification and structural validation?
Methodological Answer:
- IR Spectroscopy : Identifies NH₂ stretches (3473–3286 cm⁻¹) and C=N bonds (1596 cm⁻¹). Compare with reference spectra for thieno-pyridine systems .
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 5.0–6.0 ppm). Use deuterated DMSO for solubility.
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 368.0532) .
Advanced: How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved during structural refinement?
Methodological Answer:
- Use SHELXL for high-resolution refinement. For twinned data, apply the TWIN/BASF commands to model twin domains .
- Disordered Regions : Employ PART and SUMP restraints to refine overlapping atoms. Validate with R-factor convergence (<5%) .
- Hydrogen Bonding Analysis : Apply Etter’s graph-set theory (e.g., D₁¹ motifs) to identify intermolecular interactions influencing crystal packing .
Advanced: What strategies guide Structure-Activity Relationship (SAR) studies for analogs of this compound?
Methodological Answer:
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups. Compare bioactivity using in vitro assays (e.g., antimicrobial IC₅₀) .
- Key SAR Findings :
Advanced: How do hydrogen-bonding networks influence the compound’s stability and solubility?
Methodological Answer:
- Graph-Set Analysis : Map N–H⋯O and C–H⋯π interactions using Mercury Software. These networks stabilize the crystal lattice but reduce aqueous solubility .
- Solubility Enhancement : Co-crystallize with sulfonic acid coformers to disrupt strong H-bonding and improve bioavailability .
Basic: What solvent systems and safety protocols are recommended for large-scale synthesis?
Methodological Answer:
- Solvent Selection : Dichloromethane (DCM) or ethanol for solubility; avoid DMF due to amine incompatibility .
- Safety Protocols :
Advanced: How can computational modeling predict biological target interactions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
